BenchChemオンラインストアへようこそ!

(S)-7-amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one

RIP1 kinase inhibition Enantiomeric specificity Fluorescence polarization binding assay

(S)-7-Amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one (CAS 199613-85-9), also named (S)-3-amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one, is a chiral seven-membered benzoxazepinone heterocycle (C₉H₁₀N₂O₂, MW 178.19 g/mol) that serves as the essential enantiopure pharmacophore core for a first-in-class series of receptor-interacting protein 1 (RIP1) kinase inhibitors. Identified through DNA-encoded library screening by GSK, this (S)-configured atypical amino acid building block is the critical intermediate for clinical candidate GSK2982772, which has completed Phase 2a trials for psoriasis, rheumatoid arthritis, and ulcerative colitis.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
CAS No. 199613-85-9
Cat. No. B3324887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-7-amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one
CAS199613-85-9
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESC1C(C(=O)NC2=CC=CC=C2O1)N
InChIInChI=1S/C9H10N2O2/c10-6-5-13-8-4-2-1-3-7(8)11-9(6)12/h1-4,6H,5,10H2,(H,11,12)/t6-/m0/s1
InChIKeyZHNDGCJXEHFSRM-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-7-Amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one (CAS 199613-85-9): Chiral Benzoxazepinone Building Block for RIP1 Kinase Inhibitor Development


(S)-7-Amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one (CAS 199613-85-9), also named (S)-3-amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one, is a chiral seven-membered benzoxazepinone heterocycle (C₉H₁₀N₂O₂, MW 178.19 g/mol) that serves as the essential enantiopure pharmacophore core for a first-in-class series of receptor-interacting protein 1 (RIP1) kinase inhibitors [1]. Identified through DNA-encoded library screening by GSK, this (S)-configured atypical amino acid building block is the critical intermediate for clinical candidate GSK2982772, which has completed Phase 2a trials for psoriasis, rheumatoid arthritis, and ulcerative colitis [1]. The compound is commercially available at ≥95% purity with recommended storage at 2–8°C in sealed, dry conditions .

Why Racemic or (R)-Enantiomer Substitution Fails for (S)-7-Amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one (CAS 199613-85-9)


Substituting the (S)-enantiomer (CAS 199613-85-9) with the racemate (CAS 94590-46-2), the (R)-enantiomer, or the hydrochloride salt (CAS 99197-91-8) cannot yield equivalent results in RIP1-targeted applications. Direct head-to-head biochemical comparison demonstrates that the (R)-enantiomer is completely inactive against RIP1 (FP IC₅₀ > 10,000 nM), whereas the (S)-enantiomer exhibits potent binding (FP IC₅₀ = 32 nM) — a >312-fold difference [1]. The (S) absolute configuration at the 3-position of the benzoxazepinone ring is structurally required for occupancy of the ATP-binding pocket; the cocrystal structure of RIP1 with this scaffold confirms that stereochemical inversion disrupts critical contacts with the β-strand pocket defined by Leu90–Val91–Met92 and Ile43–Met44–Lys45 [2]. The free base form provides direct synthetic utility for amide coupling, whereas the hydrochloride salt necessitates an additional neutralization step that can introduce stoichiometric variability and reduce coupling efficiency [2].

Quantitative Differential Evidence for (S)-7-Amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one (CAS 199613-85-9) vs. Comparators


Stereochemical Specificity: (S)- vs. (R)-Enantiomer RIP1 Target Engagement

In a direct head-to-head comparison, the (S)-enantiomer (compound 9, CAS 199613-85-9 scaffold) demonstrated potent RIP1 kinase domain binding, while the (R)-enantiomer (compound 12) was completely devoid of activity [1]. This establishes absolute stereochemical requirement for target engagement.

RIP1 kinase inhibition Enantiomeric specificity Fluorescence polarization binding assay

Clinical Translation: Benzoxazepinone Scaffold vs. Necrostatin-Class RIP1 Inhibitors

The benzoxazepinone series derived from (S)-3-amino-benzoxazepin-4-one (CAS 199613-85-9) produces inhibitors with substantially greater potency than the prototypical necrostatin-class RIP1 inhibitors. GSK'481 (N-methylated derivative of the S-enantiomer scaffold) achieves biochemical IC₅₀ = 1.3 nM against RIP1, compared with necrostatin-1 EC₅₀ = 182 nM [1]. The optimized clinical candidate GSK2982772, built on this same (S)-enantiomer core, entered Phase 2a clinical trials, a milestone not achieved by any necrostatin-class molecule [2].

Clinical candidate comparison RIP1 inhibitor potency Necroptosis inhibition

Monokinase Selectivity: Benzoxazepinone Scaffold vs. Other ATP-Competitive Kinase Inhibitor Chemotypes

The benzoxazepinone template demonstrates complete monokinase selectivity for RIP1, a property not uniformly observed across RIP1 inhibitor chemotypes. GSK'481 exhibited no significant inhibition of any kinase other than RIP1 when profiled against 456 kinases (KINOMEscan, 10 μM) and 318 kinases (P33 radiolabeled assay, 10 μM), representing an estimated >7,500-fold selectivity window [1]. The clinical candidate GSK2982772 maintained >1,000-fold selectivity over 339 kinases at 10 μM .

Kinase selectivity profiling Off-target liability KINOMEscan

Primate vs. Non-Primate Species Selectivity: A Unique Translational Pharmacology Feature

The benzoxazepinone series exhibits a unique primate vs. non-primate species selectivity that differentiates it from other RIP1 inhibitor classes. GSK2982772 inhibits human RIP1 with IC₅₀ = 16 nM and cynomolgus monkey RIP1 with IC₅₀ = 20 nM, but shows >100-fold reduced potency against rat (IC₅₀ = 2,000 nM) and mouse (IC₅₀ = 2,500 nM) RIP1 . This species selectivity was structurally elucidated through mutagenesis studies, with specific mutations in murine RIP1 restoring potency to primate-like levels [1].

Species selectivity Translational pharmacology Primate-specific RIP1 inhibition

Kilogram-Scale Synthetic Feasibility of the (S)-Enantiomer Intermediate

Two distinct synthetic routes to (S)-3-amino-benzo[b][1,4]oxazepin-4-one (CAS 199613-85-9) were developed and optimized for kilogram-scale production to support clinical supply of GSK2982772 [1]. The Mitsunobu and SNAr cyclization routes were both demonstrated as practical and cost-effective compared to the original medicinal chemistry route (6 linear steps), enabling efficient large-scale manufacture [1].

Process chemistry Kilogram-scale synthesis Mitsunobu cyclization SNAr cyclization

Free Base vs. Hydrochloride Salt: Synthetic Utility and Downstream Processing Advantages

The free base form (CAS 199613-85-9) enables direct amide coupling with carboxylic acid partners without a prior neutralization step, which is the critical bond-forming reaction used to construct the full RIP1 inhibitor pharmacophore from this intermediate [1]. The hydrochloride salt (CAS 99197-91-8) requires an additional base-mediated neutralization that can introduce variability in stoichiometry and may reduce coupling yields .

Free base synthetic utility Amide coupling efficiency Salt form comparison

Optimal Scientific and Industrial Application Scenarios for (S)-7-Amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one (CAS 199613-85-9)


Medicinal Chemistry: Synthesis of RIP1 Kinase Inhibitor Libraries via Amide Coupling

The (S)-enantiomer free base is the direct coupling partner for constructing focused libraries of benzoxazepinone-based RIP1 inhibitors. In the published lead optimization of GSK2982772, the (S)-3-amino-benzoxazepin-4-one intermediate was coupled with diverse carboxylic acids (triazoles, isoxazoles, pyrazoles) under standard HATU/DIPEA conditions to generate SAR datasets that guided clinical candidate selection [1]. The complete monokinase selectivity of the resulting benzoxazepinone amides (>456 kinases profiled at 10 μM) [2] means that libraries built on this core have inherently low off-target liability, enabling efficient triage of compounds based primarily on RIP1 potency and PK parameters rather than selectivity cleanup.

Process Chemistry: Kilogram-Scale Manufacture of RIP1 Clinical Intermediates

For organizations advancing RIP1 inhibitors toward IND-enabling studies, the (S)-enantiomer intermediate can be manufactured at kilogram scale using either the Mitsunobu or SNAr cyclization route, both validated and published [1]. The availability of two orthogonal synthetic approaches provides supply chain resilience: the Mitsunobu route proceeds from Boc-L-serine and 2-nitrophenol via ether formation, nitro reduction, HATU-mediated lactamization, and Boc deprotection; the SNAr route provides an alternative disconnection [1]. Both routes were demonstrated as more cost-effective than the original 6-step medicinal chemistry synthesis, directly enabling the clinical supply chain for GSK2982772 Phase 1 and Phase 2a studies.

Chemical Biology: Enantiopure Probe for RIP1-Dependent Necroptosis Mechanism Studies

The strict stereochemical requirement for RIP1 binding (S active, R inactive at >10,000 nM) [1] makes the (S)-enantiomer-derived probes ideal for chemical biology studies requiring matched active/inactive control pairs. GSK'481, constructed from this (S)-enantiomer core, inhibits RIP1-dependent necroptosis in U937 cells with IC₅₀ = 10 nM and blocks Ser166 autophosphorylation [2], while the corresponding (R)-enantiomer-derived analog provides a perfect negative control. The unique primate vs. non-primate species selectivity (human IC₅₀ = 16 nM vs. mouse IC₅₀ = 2,500 nM) [3] further enables dissection of RIP1 signaling in human vs. rodent cellular systems, a capability not offered by species-promiscuous inhibitors such as necrostatin-1.

Pharmaceutical Development: Reference Standard for Chiral Purity Method Validation

Given that the (R)-enantiomer is completely inactive against RIP1 (>10,000 nM vs. 32 nM for the S-enantiomer) [1], enantiomeric purity is a critical quality attribute for any pharmaceutical intermediate or API derived from this scaffold. The (S)-enantiomer (CAS 199613-85-9) serves as the reference standard for developing and validating chiral HPLC or SFC methods to quantify enantiomeric excess in both the intermediate and final drug substance [2]. The commercial availability of the free base at ≥95% purity, with the hydrochloride salt also available as an alternative physical form, supports analytical method development across different salt forms encountered during synthesis.

Quote Request

Request a Quote for (S)-7-amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.